molecular formula C13H11FN2O2 B1491912 Ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate CAS No. 2098004-51-2

Ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate

Cat. No.: B1491912
CAS No.: 2098004-51-2
M. Wt: 246.24 g/mol
InChI Key: VHASWQXRTNUZKM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of EFPC can be determined using various spectroscopic techniques and X-ray diffraction (XRD) analysis . Density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional can be used to optimize the molecular crystal structures . Molecular electrostatic potential (MEP) and frontier molecular orbital (FMOs) analyses can be performed using computational methods .


Physical and Chemical Properties Analysis

The physical and chemical properties of EFPC can be determined using various techniques. For instance, its density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume can be calculated .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Heinisch (1973) reported the preparation of Pyridazine-4-carboxylic acid via catalytic hydrogenation, followed by Claisen condensation to yield ethyl 3-oxo-3-(4′-pyridazinyl)-propionate, a precursor for various condensation reactions. This foundational work contributes to understanding the chemical reactivity and synthesis pathways of pyridazine derivatives (Heinisch, 1973).

Development of Antibacterial Agents

  • Miyamoto and Matsumoto (1990) elaborated on synthesizing 1,7-disubstituted 6-fluoro-4(1H)-oxopyrido[2,3-c]pyridazine-3-carboxylic acids to study their antibacterial activities. Although the activities were inferior to existing antibiotics like enoxacin and tosufloxacin, this research highlights the potential for developing new antibacterial agents from pyridazine derivatives (Miyamoto & Matsumoto, 1990).

Herbicidal Applications

  • A study by Xu et al. (2008) synthesized novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, demonstrating significant herbicidal activities. This research points to the utility of pyridazine derivatives in agricultural applications, particularly as herbicides with potential commercial value (Xu et al., 2008).

Exploring Supramolecular Chemistry

  • Research by Suresh et al. (2007) on ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate and related compounds delves into their crystal structures, stabilized by various intermolecular interactions. These studies contribute to the broader understanding of supramolecular chemistry and the potential for creating advanced materials based on pyridazine derivatives (Suresh et al., 2007).

Future Directions

The future directions for the study of EFPC and related compounds could involve further exploration of their biological activities and pharmacological properties. Given the wide variety of imidazo[1,2-b]pyridazine derivatives, there is potential for accurately designing and successfully synthesizing novel compounds .

Properties

IUPAC Name

ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c1-2-18-13(17)10-7-12(16-15-8-10)9-4-3-5-11(14)6-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHASWQXRTNUZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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